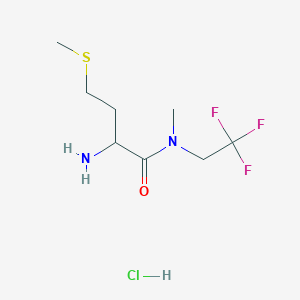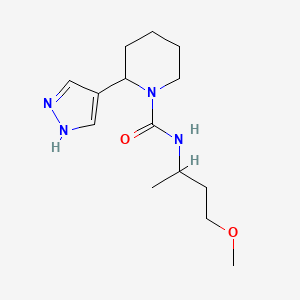
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperidine carboxamide compounds and has been found to exhibit significant biological activity.
作用机制
The exact mechanism of action of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood. However, it has been found to modulate the activity of several key signaling pathways involved in inflammation, pain, and cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are key mediators of inflammation. This compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a key hallmark of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is its broad range of biological activity. It has been found to exhibit significant activity in a variety of disease models, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to produce in large quantities. Additionally, more research is needed to fully understand the safety and toxicity of this compound before it can be used in clinical trials.
未来方向
There are several potential future directions for research on N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of interest is the investigation of the safety and toxicity of this compound in animal models. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a variety of diseases.
合成方法
The synthesis of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves a multi-step process that starts with the reaction of 4-methoxy-2-butanol with 1H-pyrazole-4-carboxylic acid to form the intermediate compound. This is followed by the reaction of the intermediate with piperidine-1-carboxylic acid to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor activity. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-11(6-8-20-2)17-14(19)18-7-4-3-5-13(18)12-9-15-16-10-12/h9-11,13H,3-8H2,1-2H3,(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVWOXOZIFTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)NC(=O)N1CCCCC1C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

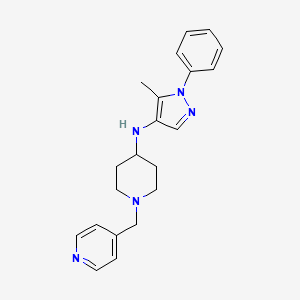

![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)
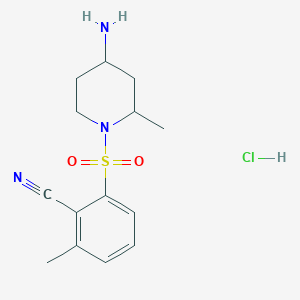
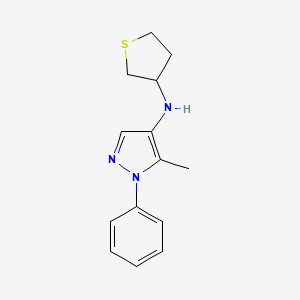
![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)

![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)
